Wortmannin

Catalog No.
S549014
CAS No.
19545-26-7
M.F
C23H24O8
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Wortmannin

CAS Number

19545-26-7

Product Name

Wortmannin

IUPAC Name

[(1R,3R,5S,9R,18S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C23H24O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-13,15H,5-7,9H2,1-4H3/t12-,13+,15+,22-,23-/m0/s1

InChI Key

QDLHCMPXEPAAMD-QAIWCSMKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Wortmannin; SL2052; SL-2052; SL 2052.

Canonical SMILES

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C

The exact mass of the compound Wortmannin is 428.14712 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 627609. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Infective Agents - Antifungal Agents. It belongs to the ontological category of organic heteropentacyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Wortmannin is a fungal steroid metabolite recognized as a potent, cell-permeable, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] Its mechanism involves the covalent modification of a conserved lysine residue within the ATP-binding site of the PI3K catalytic subunit, leading to sustained, non-competitive inhibition.[4][5][6] This covalent mechanism and high potency (IC50 in the low nanomolar range) distinguish it from other common PI3K inhibitors and are critical factors for its selection in specific experimental designs focused on the PI3K/Akt signaling pathway.[1][3]

Substituting Wortmannin with its common alternative, LY294002, or with structural precursors like demethoxyviridin, is inappropriate for many applications due to fundamental differences in their mechanism, stability, and potency. LY294002 is a reversible, ATP-competitive inhibitor, whereas Wortmannin is an irreversible, covalent inhibitor; this distinction critically impacts experimental design, particularly in studies requiring sustained or permanent kinase inactivation.[7][8] Furthermore, Wortmannin's significant instability in aqueous solutions necessitates specific handling and timing protocols that are not required for the more stable LY294002.[1][9] Using precursors or close analogs is also not viable, as the complete furanosteroid structure of Wortmannin is essential for its high-potency covalent interaction with the PI3K enzyme.[5]

Mechanism of Action: Irreversible Covalent Inhibition vs. Reversible Competition

Wortmannin acts as an irreversible inhibitor by forming a covalent bond with the lysine residue (Lys-802) in the active site of the PI3K p110α subunit.[4] This contrasts sharply with the widely used substitute LY294002, which is a synthetic, reversible inhibitor that competes with ATP for the binding site.[7][8] The covalent nature of Wortmannin's inhibition means its effect persists even after the compound is removed from the medium, a critical factor for experimental protocols where sustained pathway blockage is necessary.

Evidence DimensionInhibition Mechanism
Target Compound DataIrreversible, covalent modification of PI3K active site
Comparator Or BaselineLY294002: Reversible, ATP-competitive inhibition
Quantified DifferenceQualitative (Irreversible vs. Reversible)
ConditionsIn vitro PI3K enzyme assays and cell-based models.

This mechanistic difference dictates experimental design; Wortmannin is required for studies needing permanent kinase inactivation where inhibitor washout is not a factor.

Inhibitory Potency: Nanomolar vs. Micromolar Efficacy

Wortmannin exhibits significantly higher potency against PI3K than LY294002. In vitro kinase assays consistently show Wortmannin with an IC50 value in the low nanomolar range, typically around 2–5 nM.[1][3] In contrast, LY294002 requires concentrations in the micromolar range to achieve similar levels of inhibition, with reported IC50 values of approximately 0.5-1.4 µM.[10][11][12] This represents a potency difference of over two orders of magnitude.

Evidence DimensionHalf-maximal Inhibitory Concentration (IC50) against PI3K
Target Compound Data~2-5 nM
Comparator Or BaselineLY294002: ~500-1400 nM
Quantified Difference>250-fold higher potency for Wortmannin
ConditionsIn vitro purified PI3K enzyme radiometric or luminescence-based assays.

The higher potency allows for use at much lower concentrations, minimizing potential off-target effects and reducing the amount of compound required per experiment.

Handling & Processability: Limited Stability in Aqueous Solutions

A critical procurement and handling differentiator is Wortmannin's limited stability in aqueous solutions. Its half-life in tissue culture can be as short as 10 minutes due to the reactivity of the furan ring.[1] One study reported a half-life of 26 minutes for the related compound demethoxyviridin in PBS, while Wortmannin was more stable with a half-life of 3470 minutes (~58 hours) in the same buffer; however, both were highly unstable in culture media with half-lives under one minute.[9] In contrast, LY294002 is significantly more stable in solution, with stock solutions in DMSO or ethanol being stable for up to 6 months at -20°C.[12] This requires users of Wortmannin to prepare fresh solutions and carefully time its addition in experiments.

Evidence DimensionStability (Half-life)
Target Compound DataShort half-life in aqueous/culture media (minutes to hours)
Comparator Or BaselineLY294002: High stability, stock solutions stable for months
Quantified DifferenceOrders of magnitude difference in solution stability under typical use conditions
ConditionsPhosphate-buffered saline (PBS) and cell culture media.

This property directly impacts procurement logistics and experimental reproducibility; buyers must plan for fresh preparation and time-sensitive application, unlike with more stable alternatives.

Structural Necessity: Inactivity of Close Structural Analogs

The specific chemical structure of Wortmannin is essential for its potent inhibitory activity, demonstrating why procurement of the exact compound is necessary over related precursors or analogs. While the closely related structural analog demethoxyviridin also inhibits mammalian PI3-kinase at low nanomolar concentrations, subtle modifications to the furanosteroid core can drastically reduce or abolish activity.[13] For example, modifications to the D-ring of Wortmannin have a dramatic effect on inhibitor potency, indicating it is a critical recognition site for the enzyme.[5] This highlights that the precise, complete structure of Wortmannin is required for its well-characterized, high-potency interaction.

Evidence DimensionBiological Activity vs. Structure
Target Compound DataHigh potency (low nM IC50) is dependent on the complete furanosteroid structure.
Comparator Or BaselineDemethoxyviridin (structural analog): Also potent, but minor structural changes elsewhere can eliminate activity.
Quantified DifferenceNot applicable (Qualitative structure-activity relationship)
ConditionsIn vitro PI3K enzyme assays.

This confirms that less-defined mixtures or precursor compounds are not viable substitutes, justifying the procurement of pure, structurally confirmed Wortmannin for reliable results.

Terminal Pathway Inhibition Studies

For experimental models requiring complete and sustained shutdown of PI3K signaling. Wortmannin's irreversible covalent binding ensures the pathway remains inhibited even after the compound is washed out, which is not achievable with reversible inhibitors like LY294002.[4][7]

Low-Dose Assays in Sensitive Systems

In cell lines or primary cells sensitive to solvent or compound toxicity, Wortmannin's high potency (low nM IC50) allows for effective PI3K pathway inhibition at concentrations over 250 times lower than LY294002, minimizing the risk of off-target effects or cellular stress.[1][12]

Time-Sensitive, Acute Inhibition Protocols

Ideal for experiments where the inhibitor is added immediately prior to stimulation and measurement. This leverages its high potency for rapid target engagement while mitigating the impact of its limited stability in aqueous cell culture media.[1][9]

Reference Standard for PI3K-Dependent Pathway Validation

Used as a well-characterized, potent, and irreversible reference compound to confirm that a specific cellular response is mediated by a PI3K-family kinase. Its distinct mechanism provides a clear benchmark compared to reversible or less potent inhibitors.[2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

8

Exact Mass

428.14711772 Da

Monoisotopic Mass

428.14711772 Da

Heavy Atom Count

31

Appearance

White to light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XVA4O219QW

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

19545-26-7

Wikipedia

Wortmannin

Dates

Last modified: 08-15-2023
1: Ueda K, Nakahara T, Akanuma K, Mori A, Sakamoto K, Ishii K. Differential effects of LY294002 and wortmannin on neurons and vascular endothelial cells in the rat retina. Pharmacol Rep. 2013;65(4):854-62. PubMed PMID: 24145079.
2: Quast SA, Berger A, Eberle J. ROS-dependent phosphorylation of Bax by wortmannin sensitizes melanoma cells for TRAIL-induced apoptosis. Cell Death Dis. 2013 Oct 10;4:e839. doi: 10.1038/cddis.2013.344. PubMed PMID: 24113173; PubMed Central PMCID: PMC3824654.
3: Sun D, Bhanu Prasad BA, Schuber PT Jr, Peng Z, Maxwell DS, Martin DV, Guo L, Han D, Kurihara H, Yang DJ, Gelovani JG, Powis G, Bornmann WG. Improved synthesis of 17β-hydroxy-16α-iodo-wortmannin, 17β-hydroxy-16α-iodoPX866, and the [(131)I] analogue as useful PET tracers for PI3-kinase. Bioorg Med Chem. 2013 Sep 1;21(17):5182-7. doi: 10.1016/j.bmc.2013.06.036. Epub 2013 Jun 27. PubMed PMID: 23859776.
4: Masunaga S, Sakurai Y, Tanaka H, Suzuki M, Kondo N, Narabayashi M, Maruhashi A, Ono K. Wortmannin efficiently suppresses the recovery from radiation-induced damage in pimonidazole-unlabeled quiescent tumor cell population. J Radiat Res. 2013 Mar 1;54(2):221-9. doi: 10.1093/jrr/rrs094. Epub 2012 Oct 24. PubMed PMID: 23097299; PubMed Central PMCID: PMC3589932.
5: Yun J, Lv YG, Yao Q, Wang L, Li YP, Yi J. Wortmannin inhibits proliferation and induces apoptosis of MCF-7 breast cancer cells. Eur J Gynaecol Oncol. 2012;33(4):367-9. PubMed PMID: 23091892.
6: MacKay KB, Lowenson JD, Clarke SG. Wortmannin reduces insulin signaling and death in seizure-prone Pcmt1-/- mice. PLoS One. 2012;7(10):e46719. doi: 10.1371/journal.pone.0046719. Epub 2012 Oct 5. PubMed PMID: 23071621; PubMed Central PMCID: PMC3465263.
7: Wiedemann S, Wessela T, Schwarz K, Joachim D, Jercke M, Strasser RH, Ebner B, Simonis G. Inhibition of anti-apoptotic signals by Wortmannin induces apoptosis in the remote myocardium after LAD ligation: evidence for a protein kinase C-δ-dependent pathway. Mol Cell Biochem. 2013 Jan;372(1-2):275-83. doi: 10.1007/s11010-012-1469-6. Epub 2012 Sep 27. PubMed PMID: 23010893.
8: Li J, Li F, Wang H, Wang X, Jiang Y, Li D. Wortmannin reduces metastasis and angiogenesis of human breast cancer cells via nuclear factor-κB-dependent matrix metalloproteinase-9 and interleukin-8 pathways. J Int Med Res. 2012;40(3):867-76. Erratum in: J Int Med Res. 2012;40(4):1627. Li, J [corrected to Li, Jianguo]; Li, F [corrected to Li, Funian]; Wang, H [corrected to Wang, Haibo]; Wang, X [corrected to Wang, Xingang]; Jiang, Y [corrected to Jiang, Yao]; Li, D [corrected to Li, Dongxiao]. PubMed PMID: 22906259.
9: Karve S, Werner ME, Sukumar R, Cummings ND, Copp JA, Wang EC, Li C, Sethi M, Chen RC, Pacold ME, Wang AZ. Revival of the abandoned therapeutic wortmannin by nanoparticle drug delivery. Proc Natl Acad Sci U S A. 2012 May 22;109(21):8230-5. doi: 10.1073/pnas.1120508109. Epub 2012 Apr 30. PubMed PMID: 22547809; PubMed Central PMCID: PMC3361429.
10: Takáč T, Pechan T, Samajová O, Ovečka M, Richter H, Eck C, Niehaus K, Samaj J. Wortmannin treatment induces changes in Arabidopsis root proteome and post-Golgi compartments. J Proteome Res. 2012 Jun 1;11(6):3127-42. doi: 10.1021/pr201111n. Epub 2012 May 10. PubMed PMID: 22524784.
11: Tsai KD, Chang WW, Lin CC, Hsu SC, Lee YJ, Chen W, Shieh JC, Lin TH. Differential effects of LY294002 and wortmannin on inducible nitric oxide synthase expression in glomerular mesangial cells. Int Immunopharmacol. 2012 Mar;12(3):471-80. doi: 10.1016/j.intimp.2011.12.017. Epub 2012 Jan 9. PubMed PMID: 22240122.
12: Akter R, Hossain MZ, Kleve MG, Gealt MA. Wortmannin induces MCF-7 breast cancer cell death via the apoptotic pathway, involving chromatin condensation, generation of reactive oxygen species, and membrane blebbing. Breast Cancer (Dove Med Press). 2012 Jul 13;4:103-13. doi: 10.2147/BCTT.S31712. eCollection 2012. PubMed PMID: 24367198; PubMed Central PMCID: PMC3846925.
13: Kim SH, Jang YW, Hwang P, Kim HJ, Han GY, Kim CW. The reno-protective effect of a phosphoinositide 3-kinase inhibitor wortmannin on streptozotocin-induced proteinuric renal disease rats. Exp Mol Med. 2012 Jan 31;44(1):45-51. doi: 10.3858/emm.2012.44.1.004. PubMed PMID: 22056625; PubMed Central PMCID: PMC3277897.
14: Isosaki M, Nakayama H, Kyotani Y, Zhao J, Tomita S, Satoh H, Yoshizumi M. Prevention of the wortmannin-induced inhibition of phosphoinositide 3-kinase by sulfhydryl reducing agents. Pharmacol Rep. 2011;63(3):733-9. PubMed PMID: 21857084.
15: Cooper KG, Winfree S, Malik-Kale P, Jolly C, Ireland R, Knodler LA, Steele-Mortimer O. Activation of Akt by the bacterial inositol phosphatase, SopB, is wortmannin insensitive. PLoS One. 2011;6(7):e22260. doi: 10.1371/journal.pone.0022260. Epub 2011 Jul 14. PubMed PMID: 21779406; PubMed Central PMCID: PMC3136525.
16: Ayral-Kaloustian S, Gu J, Lucas J, Cinque M, Gaydos C, Zask A, Chaudhary I, Wang J, Di L, Young M, Ruppen M, Mansour TS, Gibbons JJ, Yu K. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates. J Med Chem. 2010 Jan 14;53(1):452-9. doi: 10.1021/jm901427g. PubMed PMID: 19928864.
17: Smith RA, Yuan H, Weissleder R, Cantley LC, Josephson L. A wortmannin-cetuximab as a double drug. Bioconjug Chem. 2009 Nov;20(11):2185-9. doi: 10.1021/bc900176a. PubMed PMID: 19883074; PubMed Central PMCID: PMC3386608.
18: Hao S, Ross-Inta CM, Gietzen DW. The sensing of essential amino acid deficiency in the anterior piriform cortex, that requires the uncharged tRNA/GCN2 pathway, is sensitive to wortmannin but not rapamycin. Pharmacol Biochem Behav. 2010 Jan;94(3):333-40. doi: 10.1016/j.pbb.2009.09.014. Epub 2009 Oct 1. PubMed PMID: 19800362; PubMed Central PMCID: PMC3667674.
19: Qiong Z, Ruofan H, Xiaohua L, Xinli Z, Jingwei J, Zhaohui C. Role of dephosphorylation of FOXO1 on apoptosis induced by wortmannin for non-Hodgkin's lymphoma cells. Mol Biol Rep. 2010 Jun;37(5):2397-402. doi: 10.1007/s11033-009-9748-3. Epub 2009 Sep 11. PubMed PMID: 19757185.
20: Wu Q, Chen Y, Cui G, Cheng Y. Wortmannin inhibits K562 leukemic cells by regulating PI3k/Akt channel in vitro. J Huazhong Univ Sci Technolog Med Sci. 2009 Aug;29(4):451-6. doi: 10.1007/s11596-009-0412-x. Epub 2009 Aug 7. PubMed PMID: 19662361

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